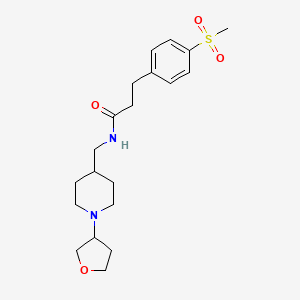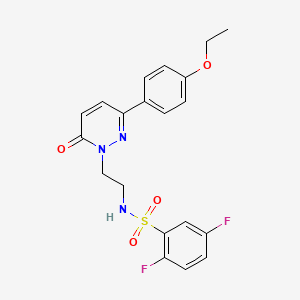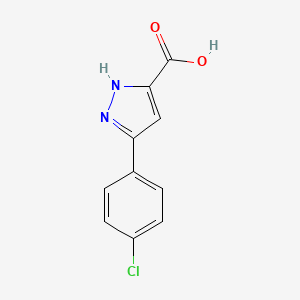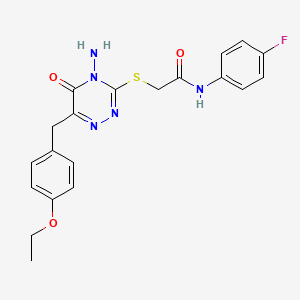![molecular formula C7H2ClF3N2S B2354354 Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)- CAS No. 1374831-02-3](/img/structure/B2354354.png)
Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C7H2ClF3N2S . It is a structural analog of purines and has various biological activities . The compound is part of the thienopyrimidine class of compounds, which are widely represented in medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves various methods . For instance, one study synthesized an intermediate 2,4-dichloro-thieno[3,2-d]pyrimidine using 3-amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C, and the second step yield was 81.4% at 105 °C .Molecular Structure Analysis
The molecular structure of “Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-” includes a thieno[2,3-d]pyrimidine core with a chloro group at the 4-position and a trifluoromethyl group at the 2-position .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 48.5±0.3 cm3, and a molar volume of 144.9±3.0 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 3.58, and its ACD/LogD (pH 5.5 and 7.4) is 2.53 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, this compound has been used in the synthesis of cyclometalated iridium (III) complexes for organic light-emitting diodes (OLEDs) . The complexes exhibit different emission peaks with photoluminescence quantum efficiencies (ΦPL) of 35% and 52% in CH2Cl2 solutions .
Interfacial Interactions Study
The compound has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Antioxidant Applications
Pyrimidines, including this compound, are known to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antibacterial and Antiviral Applications
Pyrimidines have been found to possess antibacterial and antiviral properties . They can inhibit the growth of harmful bacteria and viruses, making them potential candidates for the development of new antibacterial and antiviral drugs .
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral properties, pyrimidines also exhibit antifungal and antituberculosis effects . They can inhibit the growth of fungi and Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mecanismo De Acción
Target of Action
This compound belongs to the class of thienopyrimidines, which are known to exhibit a broad range of biological and pharmacological activities
Mode of Action
Thienopyrimidines are generally known to interact with various enzymes and receptors in the body, leading to a variety of physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thienopyrimidines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
Thienopyrimidines are known to exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The specific effects of this compound are subjects of ongoing research.
Direcciones Futuras
Thienopyrimidine derivatives, including “Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-”, hold promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing new thienopyrimidine derivatives with enhanced biological activities and safety profiles .
Propiedades
IUPAC Name |
4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-4-3-1-2-14-5(3)13-6(12-4)7(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEFLISGTFHGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)
![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)

![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)




![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2354293.png)